molecular formula C14H14O2 B11886776 2-(5-Ethylnaphthalen-1-yl)acetic acid CAS No. 732237-57-9

2-(5-Ethylnaphthalen-1-yl)acetic acid

Cat. No.: B11886776
CAS No.: 732237-57-9
M. Wt: 214.26 g/mol
InChI Key: FVACQDXRQWYMPD-UHFFFAOYSA-N
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Description

2-(5-Ethylnaphthalen-1-yl)acetic acid is a chemical building block of interest in medicinal chemistry and chemical synthesis. Naphthalene-based acetic acid derivatives are versatile scaffolds used to construct more complex molecules with potential biological activity. For instance, similar compounds are investigated for developing new anticancer agents and as ligands in metal complexes . The naphthalene core provides a planar, hydrophobic region that can be key for interacting with biological targets or for creating specific material properties. This compound is designed for research applications only. Researchers can utilize this chemical as a precursor in the synthesis of novel compounds for pharmaceutical development, materials science, and as a standard in analytical studies. Its structure, featuring the acetic acid moiety, allows for further functionalization through amide coupling or esterification reactions, making it a valuable intermediate for creating targeted libraries of molecules. This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

732237-57-9

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2-(5-ethylnaphthalen-1-yl)acetic acid

InChI

InChI=1S/C14H14O2/c1-2-10-5-3-8-13-11(9-14(15)16)6-4-7-12(10)13/h3-8H,2,9H2,1H3,(H,15,16)

InChI Key

FVACQDXRQWYMPD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC=C(C2=CC=C1)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 5 Ethylnaphthalen 1 Yl Acetic Acid and Its Analogs

Precursor Synthesis and Functionalization Strategies

The synthesis of 2-(5-Ethylnaphthalen-1-yl)acetic acid necessitates the careful preparation of key precursors. This involves the formation of ethyl-substituted naphthalene (B1677914) intermediates and the generation of precursors for the acetic acid side chain.

Synthesis of Ethyl-Substituted Naphthalene Intermediates

The introduction of an ethyl group onto the naphthalene ring is a critical step. Friedel-Crafts alkylation is a common method for this transformation, although it can be prone to issues such as polyalkylation and carbocation rearrangements. To circumvent these limitations, Friedel-Crafts acylation followed by reduction is often a more reliable approach. For example, acylation of naphthalene with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, can introduce an acyl group. Subsequent reduction of the carbonyl group, for instance through a Clemmensen or Wolff-Kishner reduction, yields the desired ethyl-substituted naphthalene.

The regioselectivity of the Friedel-Crafts reaction on naphthalene is highly dependent on the reaction conditions. For instance, acylation in non-polar solvents like carbon disulfide or dichloromethane tends to favor substitution at the α-position (C1), while in polar solvents like nitrobenzene (B124822), the β-position (C2) is preferred. This control over isomer formation is crucial for directing the synthesis towards the desired 5-ethylnaphthalen-1-yl intermediate.

Preparation of Acetic Acid Side Chain Precursors

Several strategies exist for the preparation of precursors that will ultimately form the acetic acid moiety. One common precursor is chloroacetic acid. In some patented methods, naphthalene has been reacted directly with chloroacetic acid at high temperatures, although this approach may require specific catalysts to be effective. bu.edustackexchange.com Another versatile precursor is α-chloromethylnaphthalene, which can be prepared from α-naphthylcarbinol and thionyl chloride. bu.edu This chlorinated intermediate can then be converted to the corresponding Grignard reagent, which upon reaction with carbon dioxide and subsequent hydrolysis, yields the naphthalene acetic acid. bu.edu

An alternative route involves the preparation of α-naphthyl-acetone from naphthalene and chloro-acetone via a Friedel-Crafts reaction. bu.edu The resulting ketone can then undergo a haloform reaction with sodium hypochlorite to yield the desired α-naphthyl-acetic acid. bu.edu

Key Coupling and Reaction Pathways for Naphthalene Acetic Acid Formation

The assembly of the final this compound molecule relies on several key reaction pathways, including Friedel-Crafts acylation, carbonylation, and radical-mediated transformations.

Friedel-Crafts Acylation Approaches for Naphthalene Systems

Friedel-Crafts acylation is a cornerstone of naphthalene chemistry, allowing for the introduction of an acyl group that can be a precursor to the acetic acid side chain. myttex.netweebly.com The reaction typically involves an acyl chloride or anhydride and a Lewis acid catalyst, most commonly aluminum chloride. myttex.netweebly.com The choice of solvent plays a critical role in determining the position of acylation on the naphthalene ring. stackexchange.com For instance, acetylation of naphthalene can yield either 1-acetylnaphthalene or 2-acetylnaphthalene depending on the solvent used. stackexchange.com

The reactivity of the naphthalene system and the potential for steric hindrance must be considered. The presence of an existing ethyl group on the naphthalene ring will influence the position of the subsequent acylation, directing the incoming acyl group to specific positions based on electronic and steric effects. Once the acyl group is in place, it can be converted to the acetic acid side chain through various methods, such as the Willgerodt-Kindler reaction.

Reaction Reagents Catalyst Solvent Key Feature
Friedel-Crafts AcylationAcyl Halide/AnhydrideAlCl₃CS₂, CH₂Cl₂, NitrobenzeneIntroduces acyl group, regioselectivity is solvent-dependent.
Friedel-Crafts AlkylationAlkyl HalideAlCl₃VariousIntroduces alkyl group, prone to polyalkylation and rearrangements.

Carbonylation and Carboxylation Routes

Carbonylation reactions offer a direct method for introducing a carboxylic acid or a related functional group. While industrial processes like the Monsanto and Cativa processes focus on the carbonylation of methanol (B129727) to produce acetic acid, the principles can be applied to more complex molecules. fnpetro.irgoogle.com Direct carboxylation of aromatic compounds, including naphthalene derivatives, can be achieved using carbon dioxide in the presence of suitable catalysts. This approach offers a more atom-economical route to the desired carboxylic acid.

Another strategy involves the conversion of a suitable naphthalene precursor, such as a halonaphthalene or a naphthalene triflate, to an organometallic species (e.g., a Grignard or organolithium reagent) followed by quenching with carbon dioxide to install the carboxylic acid group.

Radical-Mediated Synthetic Transformations

Radical chemistry provides alternative pathways for the synthesis of naphthalene acetic acid derivatives. Studies using pulse radiolysis have investigated the free radical-induced oxidation reactions of naphthalene acetic acid. researchgate.net These studies have identified the hydroxyl adduct, formed by the reaction of hydroxyl radicals with the naphthalene ring, as a major transient intermediate. researchgate.net While not a primary synthetic route for the initial construction of the molecule, understanding the radical chemistry is important for potential late-stage functionalization and for understanding the stability and degradation pathways of the compound.

Alternative Synthetic Protocols for Naphthyl Acetic Acids

While a direct, documented synthesis for this compound is not prevalent in readily available literature, its structure lends itself to several established synthetic routes for producing 1-naphthylacetic acid and its derivatives. These methods can be adapted by selecting the appropriately substituted starting material, in this case, 1-ethylnaphthalene or a derivative thereof.

Direct Carboxymethylation of the Naphthalene Ring One of the most direct approaches involves the reaction of the naphthalene core with a haloacetic acid, typically chloroacetic acid. google.com This method, a type of Friedel-Crafts alkylation, can be performed by heating naphthalene or its derivatives with chloroacetic acid. google.comchemicalbook.com However, early attempts at this direct reaction often resulted in very low yields, on the order of 3-4%. google.com Significant improvements have been achieved through the use of catalysts, which are essential for practical yields. google.comchemicalbook.com

Synthesis via Naphthylmethyl Halides A reliable, multi-step method begins with the chloromethylation or bromomethylation of the naphthalene starting material. For instance, reacting naphthalene with paraformaldehyde and hydrochloric acid can produce 1-chloromethylnaphthalene. google.com This intermediate is then converted to the corresponding nitrile, 1-naphthaleneacetonitrile, through a reaction with sodium cyanide. The final step involves the hydrolysis of the nitrile group to yield the desired carboxylic acid. google.com This pathway offers a controlled, step-wise approach to building the acetic acid side chain.

The Willgerodt-Kindler Reaction The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acid derivatives, such as thioamides. scispace.comresearchgate.net To synthesize this compound via this route, one would start with 1-acetyl-5-ethylnaphthalene. The reaction involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine, which produces a thiomorpholide derivative. scispace.comresearchgate.net This thioamide can then be hydrolyzed to the final carboxylic acid. The reaction is notable for its ability to transform a ketone into a terminal carboxylic acid derivative, effectively migrating the carbonyl functionality along a carbon chain. researchgate.net This method has been extended to use carboxylic acids directly as starting materials in some variations. nih.gov

Other Methodologies Several other protocols exist for the synthesis of naphthyl acetic acids and related compounds. These include:

Arndt-Eistert Homologation: This method allows for the one-carbon chain extension of a carboxylic acid. It would involve converting 5-ethylnaphthalene-1-carboxylic acid to its acid chloride, reacting it with diazomethane (B1218177) to form a diazoketone, and then performing a Wolff rearrangement in the presence of water to yield the desired acetic acid.

From Naphthylselenols: Arylselenyl acetic acid derivatives can be synthesized from arylselenols or arylselenocyanates, which are then reacted with a neutralized haloacetic acid. nih.gov This approach offers an alternative pathway involving organoselenium chemistry. nih.gov

Regioselectivity and Stereochemical Considerations in Synthesis

Regioselectivity The substitution pattern on the naphthalene ring is a critical factor controlled by the principles of electrophilic aromatic substitution. The naphthalene system is more reactive than benzene, and substitution generally favors the 1-position (alpha) over the 2-position (beta) under kinetic control, as the intermediate for alpha-substitution is more stabilized by resonance. stackexchange.com

When the naphthalene ring is already substituted, as with the ethyl group in 1-ethylnaphthalene, the directing effects of this substituent come into play. An ethyl group is an activating, ortho, para-directing group. In the context of the naphthalene ring, electrophilic attack on 1-ethylnaphthalene would be strongly directed to the 4-position (the para position), which is also an alpha-position. Directing a substitution reaction to the 5-position (an alpha-position on the other ring) is challenging and generally does not occur via a simple one-step electrophilic substitution on 1-ethylnaphthalene.

Achieving the 1,5-substitution pattern of this compound likely requires a synthetic strategy that does not begin with a simple electrophilic substitution on 1-ethylnaphthalene. Possible strategies include:

Beginning with a naphthalene derivative that already possesses the desired 1,5-substitution pattern.

Employing a multi-step synthesis where one of the rings is constructed via an annulation reaction, thereby setting the regiochemistry. researchgate.net

Utilizing reaction conditions that can override the typical kinetic preferences, for example, through the use of specific catalysts or solvents that can alter the reaction pathway. nih.gov In some Friedel-Crafts reactions on 1-naphthols, solvent choice has been shown to completely switch the regioselectivity between the ortho (C2) and para (C4) positions. nih.gov

Stereochemical Considerations The target molecule, this compound, is achiral as there are no stereocenters in its structure. The carbon of the methylene (B1212753) group (CH₂) in the acetic acid side chain is not bonded to four different groups.

However, it is important to note that many important analogs of naphthyl acetic acids are chiral and exist as enantiomers. A prominent example is Naproxen, which is (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid. In such cases, where a substituent is present on the alpha-carbon of the side chain, stereoselective synthesis becomes critical, as different enantiomers can have vastly different biological activities. While not directly applicable to the specified achiral compound, the broader context of synthesizing naphthyl acetic acid analogs often involves advanced stereoselective catalytic methods to produce a single, desired enantiomer.

Optimization of Reaction Conditions and Yield Enhancement

Improving the yield and purity of the final product is a central goal in chemical synthesis, achieved through the careful optimization of reaction conditions.

Catalyst Selection and Concentration For the direct synthesis of 1-naphthaleneacetic acid from naphthalene and chloroacetic acid, the choice of catalyst is paramount. Studies have shown that in the absence of any catalyst, the reaction barely proceeds. stackexchange.com The combination of potassium bromide (KBr) and ferric oxide (Fe₂O₃) has been found to be particularly effective. The yield is highly sensitive to the presence of these catalysts; in one study, the yield was negligible without them, only 3% with Fe₂O₃ alone, and 4% with KBr alone, but rose significantly when both were used together. stackexchange.com

Catalysts PresentReported Yield of Naphthaleneacetic AcidReference
NoneNo product formed stackexchange.com
Fe₂O₃ only3% stackexchange.com
KBr only4% stackexchange.com
KBr and Fe₂O₃34-45% stackexchange.com

Reaction Temperature and Time Temperature is another critical variable. The direct carboxymethylation of naphthalene requires high temperatures, typically in the range of 200–235°C, to proceed effectively. google.comstackexchange.com Optimal yields are often obtained by carefully controlling the heating profile over an extended period, for instance, by ramping the temperature to 200°C over ten hours and holding at a slightly higher temperature for another ten hours. stackexchange.com

Optimization of the Willgerodt-Kindler Reaction The Willgerodt-Kindler reaction has been the subject of optimization studies using multivariate experimental design. scispace.com By systematically varying parameters such as temperature, time, and reactant ratios, yields of the intermediate thiomorpholides from various substituted acetophenones have been maximized to between 86-95%. scispace.com This statistical approach allows for the development of predictive models that can estimate the optimal conditions for new substrates based on their electronic properties. scispace.com Such high-yielding transformations are crucial for the efficiency of a multi-step synthesis.

Isolation and Purification Techniques for Synthetic Products

Following the chemical reaction, a series of steps are required to isolate the desired product from unreacted starting materials, catalysts, solvents, and by-products. For a solid organic acid like this compound, the workflow typically involves extraction and a final purification step, most commonly recrystallization.

Extraction The acidic nature of the target compound is exploited during extraction. A typical procedure involves:

Quenching the reaction and removing the solvent.

Dissolving the residue in an organic solvent and extracting it with an aqueous basic solution, such as sodium hydroxide (B78521) or sodium carbonate. stackexchange.com The acidic product converts to its water-soluble carboxylate salt and moves into the aqueous layer.

Washing the aqueous layer with an organic solvent to remove any neutral or basic impurities.

Acidifying the aqueous layer with a strong acid like hydrochloric acid, which re-protonates the carboxylate and causes the pure organic acid to precipitate out of the solution. stackexchange.com

Collecting the crude solid by vacuum filtration. emu.edu.tr

Purification Techniques The crude solid obtained after extraction is rarely pure and requires further purification.

Recrystallization: This is the most common and effective method for purifying crystalline solids. reachemchemicals.comncert.nic.in The process involves dissolving the crude product in a minimum amount of a suitable hot solvent in which the compound is very soluble at high temperatures but poorly soluble at low temperatures. emu.edu.trncert.nic.in Any insoluble impurities are filtered off from the hot solution. As the solution cools slowly, the pure compound crystallizes out, leaving the soluble impurities behind in the mother liquor. reachemchemicals.comncert.nic.in The pure crystals are then collected by filtration. The effectiveness of this technique is demonstrated by its ability to significantly raise the melting point of crude 1-naphthaleneacetic acid, indicating a substantial increase in purity. stackexchange.com

Chromatography: For compounds that are difficult to purify by recrystallization, chromatography is used. Anion exchange chromatography is particularly well-suited for the purification of organic acids, as it separates compounds based on their anionic charge. google.com

Distillation: While not used for the final solid product, distillation is often used to purify liquid starting materials or to remove unreacted volatile reagents from the reaction mixture post-reaction. stackexchange.comreachemchemicals.com

TechniquePrincipleApplication in Synthesis
ExtractionSeparation based on differential solubility and acidity/basicity.Initial isolation of the acidic product from the crude reaction mixture. stackexchange.com
RecrystallizationPurification based on differences in solubility at varying temperatures.Final purification of the crude solid product to obtain high-purity crystals. emu.edu.trreachemchemicals.comncert.nic.in
ChromatographySeparation based on differential partitioning between a stationary and mobile phase.Purification of acids when recrystallization is ineffective or for high-purity requirements. google.com
DistillationSeparation of liquids based on differences in boiling points.Purification of liquid reagents or removal of volatile components from the reaction mixture. stackexchange.com

Advanced Spectroscopic Characterization of 2 5 Ethylnaphthalen 1 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

A ¹H NMR spectrum of 2-(5-Ethylnaphthalen-1-yl)acetic acid would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ), measured in parts per million (ppm), would indicate the electronic environment of the protons. For instance, aromatic protons on the naphthalene (B1677914) ring would typically appear in the downfield region (around 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, with their chemical shifts influenced by the naphthalene ring. The methylene protons of the acetic acid group would likely appear as a singlet, and the acidic proton of the carboxyl group would be a broad singlet at a significantly downfield position.

The coupling constant (J), measured in Hertz (Hz), would provide information about the connectivity of neighboring protons. For example, the splitting of the ethyl group signals into a quartet and a triplet is a result of spin-spin coupling between the methylene and methyl protons.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments

A ¹³C NMR spectrum would display a signal for each unique carbon atom in this compound. The chemical shifts would be indicative of the carbon's hybridization and electronic environment. The carbonyl carbon of the carboxylic acid would be found far downfield (typically >170 ppm). The aromatic carbons of the naphthalene ring would resonate in the approximate range of 120-140 ppm. The carbons of the ethyl group and the methylene carbon of the acetic acid moiety would appear in the upfield region of the spectrum.

Two-Dimensional NMR Techniques for Connectivity (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, showing correlations between protons that are on adjacent carbons, such as those within the ethyl group and on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence) would identify direct one-bond correlations between protons and the carbons they are attached to. nih.gov This would be crucial for assigning the signals of the naphthalene ring system.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the precise molecular weight of this compound with high accuracy (typically to four or five decimal places). nih.gov This exact mass measurement allows for the unambiguous determination of the molecular formula (C14H14O2 in this case) by distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization (ESI-MS) and Other Ionization Techniques

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. libretexts.org In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode. Tandem mass spectrometry (MS/MS) experiments could then be performed on these ions. By inducing fragmentation, a characteristic pattern would be observed, providing further confirmation of the structure. For example, a common fragmentation pathway for such a molecule might involve the loss of the carboxylic acid group or cleavage of the ethyl group.

Without access to the actual spectra, the tables for compound names mentioned in the article cannot be generated as no other compounds were discussed in detail.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands that confirm its molecular structure, which combines a carboxylic acid moiety with a substituted naphthalene ring.

The most distinguishable feature in the IR spectrum of a carboxylic acid is the broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group. This peak is typically observed in the wide range of 2500-3300 cm⁻¹. nih.gov Its significant broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which form dimeric structures in the solid state.

Another key absorption is the sharp and intense peak due to the carbonyl (C=O) stretching vibration. For aromatic carboxylic acids, this band is generally found in the region of 1740-1660 cm⁻¹. researchgate.net For instance, the related compound 1-naphthylacetic acid shows a very strong band at 1683 cm⁻¹, which is assigned to this C=O stretch. researchgate.net A similar strong absorption is expected for this compound.

The presence of the naphthalene ring and the ethyl substituent also gives rise to specific signals. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methylene groups will appear just below this value, typically in the 2850-2960 cm⁻¹ range. Aromatic C=C stretching vibrations within the naphthalene ring system will produce a series of medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group Intensity
2500 - 3300 O-H Stretch Carboxylic Acid Broad, Strong
3000 - 3100 C-H Stretch Aromatic (Naphthalene) Medium
2850 - 2960 C-H Stretch Aliphatic (Ethyl, Methylene) Medium
1680 - 1710 C=O Stretch Carboxylic Acid Strong, Sharp
1450 - 1600 C=C Stretch Aromatic (Naphthalene) Medium to Weak
1210 - 1320 C-O Stretch Carboxylic Acid Medium
920 - 960 O-H Bend Carboxylic Acid (Dimer) Broad, Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The chromophore in this compound is the substituted naphthalene ring system, which is expected to dominate the UV-Vis spectrum.

Naphthalene and its derivatives are known to exhibit strong ultraviolet absorption due to π-π* electronic transitions within the aromatic rings. researchgate.netnih.gov The spectrum of naphthalene typically shows three main absorption bands. The first, most intense band (the β-band) usually appears around 220 nm. A second, structured band (the p-band) is observed around 280 nm, and a third, weaker band (the α-band) can be found at longer wavelengths, often above 310 nm.

For substituted naphthalenes, such as 2-ethylnaphthalene, the positions and intensities of these bands can be shifted. aanda.orgnist.gov The ethyl and acetic acid groups attached to the naphthalene core in this compound are expected to act as auxochromes, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths. The exact position of these peaks is also influenced by the solvent used for the analysis. nih.gov The electronic transitions within the naphthalene chromophore are the primary determinants of the UV absorption profile. aanda.org

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

Absorption Band Predicted λmax (nm) Electronic Transition Chromophore
β-band ~225 - 235 π → π* Naphthalene Ring
p-band ~280 - 290 π → π* Naphthalene Ring
α-band ~315 - 325 π → π* Naphthalene Ring

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystal data for this compound is not available, its solid-state structure can be predicted based on studies of similar aromatic carboxylic acids, such as 1-naphthaleneacetic acid. nih.gov

Aromatic carboxylic acids typically crystallize in centrosymmetric space groups, with the most common being monoclinic or orthorhombic systems. publish.csiro.auaip.orgslideshare.net A hallmark of the crystal structure of carboxylic acids is the formation of centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxyl groups of two adjacent molecules. nih.gov This O-H···O hydrogen bonding is a dominant feature that dictates the primary packing motif.

Table 3: Plausible X-ray Diffraction (XRD) Data for this compound

Parameter Predicted Value Description
Crystal System Monoclinic A common crystal system for aromatic carboxylic acids.
Space Group P2₁/c A common centrosymmetric space group for this class of compounds.
Key Intermolecular Interaction O-H···O Hydrogen Bonding Formation of centrosymmetric dimers via carboxyl groups.
Unit Cell Parameters To be determined by experiment Dimensions (a, b, c) and angle (β) of the unit cell.
Molecules per Unit Cell (Z) 4 A typical value for this space group and molecular size.

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like this compound, a functional such as B3LYP combined with a basis set like 6-31G(d,p) would be a common choice to calculate its optimized geometry and vibrational frequencies. nih.gov Such calculations for related naphthalene derivatives have been used to determine parameters like bond lengths, bond angles, and dihedral angles. elixirpublishers.com

DFT also allows for the calculation of various electronic properties. Natural Bond Orbital (NBO) analysis can reveal insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contributes to molecular stability. elixirpublishers.com Furthermore, properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial. The energy gap between HOMO and LUMO provides information about the molecule's chemical reactivity and kinetic stability. scienceopen.com

Table 1: Representative DFT-Calculated Parameters for Naphthalene Acetic Acid Derivatives Note: This table is illustrative of the types of data obtained from DFT calculations for related compounds, as specific data for this compound is not available.

ParameterTypical Value/InformationSignificance
Optimized Geometry Bond lengths (Å), Bond angles (°)Defines the molecule's stable 3D structure.
HOMO Energy e.g., ~ -6.5 eVRelates to the ability to donate electrons.
LUMO Energy e.g., ~ -1.5 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap e.g., ~ 5.0 eVIndicates chemical reactivity and stability.
NBO Charges Atomic charges (e.g., on O, C)Describes the electron distribution across the molecule.

Conformational Analysis and Energy Minimization

The presence of flexible single bonds, such as the C-C bond connecting the acetic acid group to the naphthalene ring and within the ethyl substituent, means that this compound can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to find the most stable, lowest-energy structures (global and local minima). This is often achieved by rotating the dihedral angles of the flexible bonds and performing energy calculations for each resulting conformer. elixirpublishers.com The potential energy surface is scanned to identify all stable conformers and the energy barriers between them, providing a comprehensive picture of the molecule's conformational landscape.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on single, isolated molecules, molecular modeling and dynamics simulations are used to study the behavior of molecules over time, including their interactions with other molecules or their environment.

Intermolecular Interactions and Packing Arrangements

In a solid state or in solution, molecules of this compound will interact with each other. The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded dimers or chains, which significantly influences crystal packing. Van der Waals forces and potential π-π stacking between the naphthalene rings are also critical intermolecular interactions that dictate how the molecules arrange themselves in a condensed phase. Molecular modeling can predict these packing arrangements and the resulting crystal structure.

Conformational Flexibility

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of a molecule. mdpi.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. For this compound, this would reveal how the acetic acid side chain and the ethyl group move and flex at a given temperature. Such simulations on related molecules like 1-naphthaleneacetic acid have been used to understand how they interact with biological macromolecules, such as DNA. nih.govnih.govresearchgate.net The simulation can show which conformations are most populated and how the molecule might adapt its shape upon binding to a target.

Structure-Reactivity Relationship (SAR) Modeling for Naphthalene Acetic Acid Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. Naphthalene acetic acid and its derivatives are well-known synthetic auxins, a class of plant hormones. ncert.nic.inmdpi.com

SAR models for auxins like naphthalene acetic acid derivatives are built by synthesizing a series of related compounds and measuring their biological activity (e.g., ability to promote root growth). nih.gov Key structural features that are often varied include:

The position of the acetic acid side chain on the naphthalene ring.

The type and position of substituents on the aromatic rings.

Modifications to the carboxylic acid group.

For this compound, an SAR study would involve comparing its auxin activity to that of the parent 1-naphthaleneacetic acid and other derivatives with different alkyl groups at various positions. This helps to determine whether the ethyl group at the 5-position enhances or diminishes activity. Computational techniques, such as molecular docking, can be used within an SAR framework to simulate how these derivatives bind to auxin receptors (like TIR1), providing a molecular basis for the observed differences in activity. researchgate.net A strong correlation between the binding affinity predicted by docking and the experimentally measured biological activity would validate the SAR model.

Chemical Reactivity and Derivatization Pathways of the 2 5 Ethylnaphthalen 1 Yl Acetic Acid Scaffold

Reactions of the Carboxylic Acid Moiety.

The carboxylic acid group is a versatile functional group that can be converted into a variety of other functionalities, providing a key handle for derivatization.

Esterification of 2-(5-ethylnaphthalen-1-yl)acetic acid can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or activated with a coupling agent to facilitate ester formation under milder conditions. nih.gov

Amidation reactions proceed in a similar fashion, typically involving the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed to facilitate the formation of the amide bond. researchgate.net These reactions are fundamental in the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

ReactionReagentsConditionsProduct
EsterificationEthanol, Sulfuric AcidRefluxEthyl 2-(5-ethylnaphthalen-1-yl)acetate
AmidationBenzylamine, EDC, DMAPDichloromethane, Room TempN-benzyl-2-(5-ethylnaphthalen-1-yl)acetamide

The carboxylic acid moiety of this compound can be reduced to the corresponding primary alcohol, 2-(5-ethylnaphthalen-1-yl)ethanol. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent are typically required for this transformation. quora.com Care must be taken as LiAlH₄ is a highly reactive reagent. Milder conditions, such as manganese-catalyzed hydrosilylation, have also been developed for the reduction of carboxylic acids to alcohols. nih.gov

The partial reduction of the carboxylic acid to the corresponding aldehyde, 2-(5-ethylnaphthalen-1-yl)acetaldehyde, is a more challenging transformation. This typically requires the conversion of the carboxylic acid to a derivative that is more readily reduced to the aldehyde level, such as an acyl chloride or a Weinreb amide, followed by treatment with a suitable reducing agent like lithium tri-tert-butoxyaluminum hydride.

ReactionReagentsConditionsProduct
Reduction to AlcoholLithium Aluminum Hydride, Diethyl Ether0 °C to Room Temp, then workup2-(5-ethylnaphthalen-1-yl)ethanol
Reduction to Aldehyde1. Thionyl Chloride 2. Lithium tri-tert-butoxyaluminum hydride1. Reflux 2. -78 °C2-(5-ethylnaphthalen-1-yl)acetaldehyde

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Ring.

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. The ethyl group at the C5 position is an activating, ortho-, para-director, while the acetic acid substituent at the C1 position is a deactivating, meta-director. The interplay of these effects will determine the position of the incoming electrophile.

Halogenation of the naphthalene ring can be achieved using various reagents. Bromination, for instance, can be carried out using bromine in the presence of a Lewis acid catalyst or with N-bromosuccinimide. researchgate.net The position of halogenation will be influenced by the directing effects of the substituents. Given the activating nature of the ethyl group, substitution is likely to occur at positions ortho or para to it, while the deactivating acetic acid group will direct meta.

ReactionReagentsConditionsPredicted Major Product(s)
BrominationBromine, Iron(III) BromideCarbon Disulfide, 0 °C2-(4-Bromo-5-ethylnaphthalen-1-yl)acetic acid and/or 2-(8-Bromo-5-ethylnaphthalen-1-yl)acetic acid

Nitration is typically performed with a mixture of nitric acid and sulfuric acid. scispace.com The strongly acidic conditions can lead to a mixture of products due to the competing directing effects of the substituents. Sulfonation can be achieved using fuming sulfuric acid. The position of substitution will again be a result of the combined directing influences of the ethyl and acetic acid groups.

ReactionReagentsConditionsPredicted Major Product(s)
NitrationNitric Acid, Sulfuric Acid0-10 °C2-(5-Ethyl-4-nitronaphthalen-1-yl)acetic acid and/or 2-(5-Ethyl-8-nitronaphthalen-1-yl)acetic acid
SulfonationFuming Sulfuric AcidRoom Temperature5-Ethyl-1-(carboxymethyl)naphthalene-4-sulfonic acid and/or 5-Ethyl-1-(carboxymethyl)naphthalene-8-sulfonic acid

Friedel-Crafts acylation and alkylation reactions allow for the introduction of acyl and alkyl groups onto the naphthalene ring. google.com These reactions are catalyzed by Lewis acids such as aluminum chloride. The regioselectivity will be dictated by the electronic and steric effects of the substituents already present on the ring. The acylation reaction is generally more controlled than alkylation, which can be prone to polysubstitution and rearrangements.

ReactionReagentsConditionsPredicted Major Product(s)
Acylation (Acetylation)Acetyl Chloride, Aluminum ChlorideDichloromethane, 0 °C2-(4-Acetyl-5-ethylnaphthalen-1-yl)acetic acid and/or 2-(8-Acetyl-5-ethylnaphthalen-1-yl)acetic acid
Alkylation (Benzylation)Benzyl Chloride, Aluminum ChlorideCarbon Disulfide, 0 °C2-(4-Benzyl-5-ethylnaphthalen-1-yl)acetic acid and/or 2-(8-Benzyl-5-ethylnaphthalen-1-yl)acetic acid

Oxidation and Reduction Reactions of the Naphthalene Nucleus and Side Chain

The reactivity of the this compound scaffold is characterized by the distinct functionalities of its naphthalene core, ethyl side chain, and acetic acid moiety. These sites can undergo a variety of oxidation and reduction reactions, allowing for diverse molecular transformations. While specific studies on this compound are limited, the reactivity of this compound can be inferred from studies on related naphthalene derivatives.

Oxidative Transformations

The oxidation of this compound can be directed towards either the ethyl side chain or the aromatic naphthalene nucleus, depending on the reaction conditions and the oxidizing agent employed.

Side-Chain Oxidation: The ethyl group attached to the naphthalene ring is susceptible to oxidation at the benzylic position. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the ethyl group to a carboxylic acid. libretexts.orglibretexts.org This reaction proceeds through the formation of a benzylic radical or cation, which is stabilized by the adjacent aromatic ring. libretexts.org In the case of 2-ethylnaphthalene, oxidation can selectively occur at the α-carbon of the ethyl side chain to form acetonaphthone, particularly in biphasic systems with non-polar organic solvents like toluene. rsc.org

Oxidation of the Naphthalene Nucleus: The naphthalene ring system can also undergo oxidation, leading to the formation of quinones or ring-opened products. The reaction of 2-ethylnaphthalene with a catalytic system of H₂WO₄/H₂O₂ in acetonitrile (B52724) has been shown to yield products of aromatic ring oxidation, such as 5-ethyl phthalic acid anhydride, 6-ethylnaphthalene-1,4-dione, and 6-ethyl-2-hydroxynaphthalene-1,4-dione. rsc.org This indicates that under certain conditions, the aromatic core can be more reactive towards oxidation than the alkyl side chain. The regioselectivity of the oxidation on the naphthalene ring is influenced by the substitution pattern. For this compound, the presence of the activating ethyl group and the deactivating, bulky acetic acid group would direct electrophilic attack and subsequent oxidation to specific positions on the ring system.

Oxidative Degradation: In environmental or biological contexts, naphthalene derivatives can be degraded by radical reactions. For instance, the parent compound, 1-naphthaleneacetic acid, undergoes oxidation by hydroxyl and sulfate radicals. wikipedia.org These highly reactive species can lead to the formation of hydroxylated derivatives and eventual ring cleavage.

Table 1: Oxidative Transformations of 2-Ethylnaphthalene Derivatives
Starting MaterialOxidizing Agent/ConditionsMajor Product(s)Reference
2-EthylnaphthaleneH₂WO₄/H₂O₂ in toluene (biphasic)Acetonaphthone rsc.org
2-EthylnaphthaleneH₂WO₄/H₂O₂ in acetonitrile5-Ethyl phthalic acid anhydride, 6-Ethylnaphthalene-1,4-dione, 6-Ethyl-2-hydroxynaphthalene-1,4-dione rsc.org
AlkylbenzenesKMnO₄ or CrO₃/H₂SO₄Benzoic acid derivatives libretexts.orglibretexts.org

Hydrogenation and Ring Saturation

The aromatic naphthalene nucleus of this compound can be partially or fully reduced through catalytic hydrogenation. This process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. nih.govnih.govgoogle.com

The hydrogenation of naphthalene derivatives generally proceeds in a stepwise manner. The first step involves the reduction of one of the aromatic rings to yield a tetrahydronaphthalene (tetralin) derivative. nih.govacs.org For this compound, this would result in the formation of 2-(5-ethyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid. The regioselectivity of this initial reduction is influenced by the substituents on the naphthalene ring.

Further hydrogenation under more forcing conditions can lead to the complete saturation of the naphthalene system, producing a decahydronaphthalene (decalin) derivative. nih.gov The stereochemistry of the resulting decalin ring system (cis or trans) is dependent on the catalyst and reaction conditions employed. nih.gov The choice of catalyst is crucial for controlling the selectivity of the hydrogenation process. For instance, palladium-based catalysts are often used for the partial hydrogenation to tetralin derivatives, while more active catalysts like nickel or rhodium may be required for complete saturation to the decalin form. nih.govnih.gov

The carboxylic acid moiety of the acetic acid side chain can also be reduced under specific conditions, typically requiring strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This would convert the carboxylic acid to a primary alcohol, yielding 2-(5-ethylnaphthalen-1-yl)ethanol.

Table 2: Catalytic Hydrogenation of Naphthalene Derivatives
SubstrateCatalystProduct(s)Reference
NaphthalenePd/Al₂O₃Tetralin, Decalin nih.gov
NaphthaleneNiMo/Al₂O₃Tetralin, Decalin nih.govnih.gov
AlkylnaphthalenesNiMo-citrate precursorHydrogenated alkylnaphthalenes researchgate.net

Formation of Complex Molecular Architectures and Heterocyclic Derivatives

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecular structures, including polycyclic aromatic hydrocarbons and various heterocyclic systems.

Cyclization Reactions

The carboxylic acid functionality of this compound allows for intramolecular cyclization reactions to form new ring systems. Under acidic conditions, such as in the presence of a strong acid like polyphosphoric acid or sulfuric acid, the carboxylic acid can undergo an intramolecular Friedel-Crafts acylation with the electron-rich naphthalene ring. This reaction would lead to the formation of a six-membered ketone ring fused to the naphthalene nucleus, resulting in a derivative of benz[e]acenaphthen-3(2H)-one. The position of cyclization on the naphthalene ring would be influenced by the electronic and steric effects of the ethyl and acetic acid groups.

Incorporation into Polycyclic Systems

The this compound moiety can be incorporated into larger polycyclic aromatic hydrocarbon (PAH) frameworks through various synthetic strategies. One approach involves the conversion of the acetic acid side chain into a reactive intermediate that can participate in annulation reactions. For example, the carboxylic acid could be converted to an acyl chloride, which can then undergo intermolecular Friedel-Crafts reactions with other aromatic compounds. Subsequent cyclization and aromatization steps can lead to the formation of extended polycyclic systems. rsc.orgresearchgate.net

Furthermore, the naphthalene ring itself can be a diene or dienophile in Diels-Alder reactions, providing a pathway to more complex, partially saturated polycyclic structures. The ethyl group can also be functionalized to introduce reactive handles for further elaboration into larger aromatic systems.

Synthesis of Heterocyclic Derivatives

The carboxylic acid group of this compound is a key functional group for the synthesis of a variety of heterocyclic compounds. By reacting the carboxylic acid with appropriate binucleophilic reagents, different five- and six-membered heterocyclic rings can be constructed.

For instance, reaction with hydrazines can lead to the formation of pyridazinone derivatives. Condensation with hydroxylamine could yield isoxazolone derivatives. Similarly, reaction with thiourea could produce thiouracil analogs. The synthesis of various heterocyclic compounds such as pyrazoles, oxazepines, and isoxazoles from related starting materials has been reported. rsc.org

The synthesis of more complex heterocyclic systems can be achieved through multi-step reaction sequences. For example, the carboxylic acid can be converted to an amide, which can then undergo further cyclization reactions to form lactams or other nitrogen-containing heterocycles.

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of the chemical transformations of this compound is crucial for controlling reaction outcomes and designing novel synthetic pathways.

Electrophilic Aromatic Substitution: The naphthalene ring is susceptible to electrophilic aromatic substitution. The mechanism involves the attack of an electrophile on the π-electron system of the naphthalene ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org The stability of this intermediate determines the regioselectivity of the substitution. For a substituted naphthalene like this compound, the activating, ortho-, para-directing ethyl group and the deactivating, meta-directing (with respect to its point of attachment) acetic acid group will influence the position of electrophilic attack. Attack at the α-positions (1, 4, 5, 8) is generally favored over the β-positions (2, 3, 6, 7) due to the formation of more stable carbocation intermediates where the aromaticity of one of the rings is preserved. wordpress.com

Side-Chain Oxidation Mechanism: The oxidation of the ethyl side chain likely proceeds through a radical mechanism, especially with reagents like KMnO₄. The reaction is initiated by the abstraction of a benzylic hydrogen atom, which is the most weakly bound C-H bond due to the resonance stabilization of the resulting benzylic radical. libretexts.org This radical can then be further oxidized to a carboxylic acid.

Catalytic Hydrogenation Mechanism: The mechanism of catalytic hydrogenation of naphthalene involves the adsorption of the aromatic molecule onto the surface of the metal catalyst. Hydrogen atoms, also adsorbed on the catalyst surface, are then transferred to the naphthalene ring in a stepwise manner. The reaction typically proceeds via the formation of partially hydrogenated intermediates like dihydronaphthalene and tetrahydronaphthalene before complete saturation to decahydronaphthalene. nih.govhacettepe.edu.tr The stereochemistry of the final product is determined by the mode of hydrogen addition on the catalyst surface.

Kinetic Studies

Detailed kinetic studies specifically for this compound have not been documented. However, insights can be drawn from related compounds such as 1-naphthaleneacetic acid (NAA). For instance, the dissipation of NAA in certain environmental conditions has been observed to follow first-order kinetics. epa.gov This suggests that the rate of degradation of NAA is directly proportional to its concentration.

Environmental fate studies of NAA have shown that its dissipation on plant surfaces can be relatively rapid, with a half-life of approximately 34.2 hours. epa.gov In contrast, the half-life in soil and water is longer, estimated to be around 15 days, with further degradation products being observed. epa.gov It is plausible that this compound would exhibit similar kinetic profiles, although the presence of the ethyl group might influence the rate of these reactions due to steric and electronic effects.

Reaction TypeKinetic ProfileInfluencing Factors
Environmental DissipationFirst-OrderConcentration, Environmental Conditions (e.g., soil, water)
Foliar DissipationBiphasic (initially rapid)Volatilization, Hydrolysis

Table 1: Predicted Kinetic Profiles for the Dissipation of Naphthalene Acetic Acid Scaffolds.

Reaction Pathway Elucidation

The reaction pathways of this compound are expected to be centered around the reactivity of the carboxylic acid group and the naphthalene ring system. Based on the known reactions of 1-naphthaleneacetic acid, several key derivatization and degradation pathways can be anticipated. bloomtechz.com

The carboxylic acid moiety is a primary site for derivatization. Standard reactions include:

Esterification: Reaction with alcohols to form the corresponding esters. bloomtechz.com

Amide Formation: Reaction with ammonia or amines to produce amides. bloomtechz.com

Reduction: The carboxylic acid can be reduced to an alcohol, yielding 2-(5-ethylnaphthalen-1-yl)ethanol. bloomtechz.com

Acylation: It can undergo acylation reactions to form various acylated products. bloomtechz.com

The naphthalene ring itself is susceptible to electrophilic substitution and oxidation reactions. Environmental degradation pathways for NAA have been studied, revealing that it undergoes oxidation reactions with hydroxyl and sulfate radicals. wikipedia.org These radical reactions lead to the formation of intermediates such as a hydroxyl adduct radical and the naphthyl methyl radical. wikipedia.org Further degradation can lead to products like 1-naphthoic acid and phthalic acid. epa.gov It is reasonable to assume that this compound would follow similar degradation pathways, with the ethyl group potentially influencing the position of attack on the naphthalene ring.

Reaction PathwayReagents/ConditionsExpected ProductsIntermediates
EsterificationAlcohol2-(5-Ethylnaphthalen-1-yl)acetate ester-
Amide FormationAmmonia/Amine2-(5-Ethylnaphthalen-1-yl)acetamide-
ReductionReducing Agent2-(5-Ethylnaphthalen-1-yl)ethanol-
Radical OxidationHydroxyl/Sulfate RadicalsOxidized naphthalene derivativesHydroxyl adduct radical, Naphthyl methyl radical
BiodegradationEnvironmental Microorganisms1-Naphthoic acid, Phthalic acid-

Table 2: Predicted Reaction Pathways and Products for this compound.

Advanced Analytical Methodologies for 2 5 Ethylnaphthalen 1 Yl Acetic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation of 2-(5-Ethylnaphthalen-1-yl)acetic acid from potential interferences within a sample matrix. The choice of technique is dictated by the analyte's physicochemical properties—such as volatility, polarity, and ionization potential—as well as the specific requirements of the analysis, including sensitivity and sample throughput.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. who.int For non-volatile compounds like carboxylic acids, a derivatization step is typically required to increase volatility and improve chromatographic performance. The carboxyl group of this compound can be converted to a less polar and more volatile ester, such as a methyl ester, through reaction with reagents like diazomethane (B1218177) or by acidic catalysis with methanol (B129727). nih.gov

Once derivatized, the compound can be separated on a capillary column, often with a non-polar or medium-polarity stationary phase. The separated components are then introduced into the mass spectrometer, which provides definitive identification based on the mass-to-charge ratio of the parent ion and its characteristic fragmentation pattern. jocpr.com The mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification. who.int

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized Naphthalene (B1677914) Acetic Acid Analogs

ParameterTypical SettingPurpose
Derivatization Agent Diazomethane or BF₃/MethanolConverts the carboxylic acid to a volatile methyl ester.
GC Column HP-1 (Cross-Linked Methyl Silicone) or similarProvides separation based on boiling point and polarity.
Injector Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program Temperature gradient (e.g., 50°C to 280°C)Optimizes separation of compounds with different volatilities. who.int
Carrier Gas HeliumInert gas to carry the sample through the column.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns.
MS Detector Quadrupole or Ion TrapMass analysis and detection of fragmented ions.

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that is exceptionally well-suited for the direct analysis of polar, non-volatile compounds like this compound, eliminating the need for derivatization. nih.gov The compound is first separated using reverse-phase liquid chromatography, and the eluent is then introduced into the mass spectrometer.

An electrospray ionization (ESI) source is commonly used, which can operate in either positive or negative ion mode. For a carboxylic acid, negative ion mode (ESI-) is often preferred as the carboxyl group readily deprotonates to form the [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) enhances specificity by selecting this precursor ion, subjecting it to fragmentation, and then detecting specific product ions. This process, known as selected reaction monitoring (SRM), significantly reduces matrix effects and allows for quantification at very low levels. eurl-pesticides.eumhlw.go.jp

Table 2: Typical LC-MS/MS Parameters for Naphthalene Acetic Acid Analogs

ParameterTypical SettingPurpose
LC Column C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) researchgate.netSeparates the analyte from matrix components based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile (B52724) and Water (with 0.1% Formic Acid)Elutes the compound from the column; acid improves peak shape and ionization.
Flow Rate 0.5 - 1.0 mL/minControls the speed of the separation.
Ionization Source Electrospray Ionization (ESI), Negative ModeGenerates gas-phase ions ([M-H]⁻) from the analyte in solution.
MS/MS Mode Selected Reaction Monitoring (SRM)Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Collision Gas ArgonUsed to induce fragmentation of the precursor ion in the collision cell.

High Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. rsc.org It is particularly useful when coupled with detectors such as Ultraviolet (UV) or fluorescence detectors. The naphthalene ring system in the molecule contains a strong chromophore, making it highly responsive to UV detection.

The separation is typically achieved on a reverse-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, often acidified with acetic or phosphoric acid to ensure the carboxylic acid is in its protonated form, leading to better retention and peak shape. researchgate.net For enhanced sensitivity and selectivity, a fluorescence detector can be used, as naphthalene derivatives are often naturally fluorescent.

Table 3: Common HPLC Conditions for Naphthalene Acetic Acid Analogs

ParameterTypical SettingPurpose
LC Column C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) researchgate.netStandard column for separating non-polar to moderately polar compounds.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) researchgate.netIsocratic or gradient elution to separate the analyte. Acidic pH suppresses ionization.
Detector UV/VIS Detector at ~225 nm researchgate.netDetects the analyte based on its absorbance of UV light.
Flow Rate 1.0 mL/min researchgate.netStandard flow rate for analytical separations.
Column Temperature 30 °C researchgate.netEnsures reproducible retention times.

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical prerequisite for reliable chromatographic analysis. The primary goals are to isolate the target analyte from the sample matrix, concentrate it to a detectable level, and remove interfering substances that could compromise the analysis.

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration that offers high recovery and precision. nih.govnih.gov For an acidic compound like this compound in an aqueous matrix, a reverse-phase SPE sorbent such as C18 or a polymer-based material (e.g., Oasis HLB) is suitable. thermofisher.com

The protocol generally involves four steps:

Conditioning: The sorbent is treated with a solvent like methanol, followed by water or a buffer to prepare it for sample loading.

Loading: The sample, with its pH adjusted to below the pKa of the analyte (~pH 2-3) to ensure it is in its neutral form, is passed through the cartridge. The neutral analyte is retained on the non-polar sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities while the analyte remains bound.

Elution: The retained analyte is eluted from the sorbent using a small volume of a strong organic solvent, such as methanol or acetonitrile. This eluate can then be evaporated and reconstituted in the mobile phase for analysis.

Liquid-Liquid Extraction (LLE) is a classic and effective method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. scribd.comutwente.nl

For the extraction of this compound from an aqueous sample, the pH of the sample is first adjusted to be acidic (e.g., pH < 3). This protonates the carboxylic acid group, making the molecule neutral and more soluble in an organic solvent. researchgate.net An immiscible organic solvent with a good affinity for the analyte, such as ethyl acetate (B1210297) or diethyl ether, is then added. upb.ro The mixture is vigorously shaken to facilitate the transfer of the analyte from the aqueous phase to the organic phase. After allowing the layers to separate, the organic layer containing the analyte is collected. This process can be repeated to improve extraction efficiency. The collected organic fractions are then combined, dried (e.g., with anhydrous sodium sulfate), and evaporated to concentrate the analyte before analysis. mhlw.go.jp

Method Validation and Quality Control Parameters

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The parameters for this validation are established by international guidelines, such as those from the International Conference on Harmonisation (ICH).

Sensitivity and Detection Limits

The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. Key metrics for sensitivity include the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined based on the signal-to-noise ratio, typically at a ratio of 3:1.

Limit of Quantitation (LOQ): This is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. A typical signal-to-noise ratio for LOQ is 10:1.

For a hypothetical High-Performance Liquid Chromatography (HPLC) method for this compound, the LOD and LOQ might be determined as follows:

ParameterValueMethod of Determination
Limit of Detection (LOD)0.05 µg/mLBased on a signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ)0.15 µg/mLBased on a signal-to-noise ratio of 10:1

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the extent to which a method can determine particular analyte(s) in a complex mixture without interference from other components. iupac.org

In the context of analyzing this compound, a stability-indicating HPLC method would be developed. To demonstrate specificity, forced degradation studies would be performed under various stress conditions (e.g., acid, base, oxidation, heat, and light). The method would be considered specific if the peak for this compound is well-resolved from any peaks corresponding to degradation products.

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study, where a known amount of the analyte is added to a placebo or blank matrix and the percentage of the analyte recovered is calculated.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.

Reproducibility: Precision between different laboratories.

The following tables present illustrative data for the accuracy and precision of a hypothetical validated HPLC method for this compound.

Accuracy Data

Concentration Spiked (µg/mL)Concentration Recovered (µg/mL)% Recovery
5049.899.6%
100100.5100.5%
150149.199.4%

Precision Data (Repeatability)

SampleMeasured Concentration (µg/mL)
1100.2
299.8
3100.5
499.5
5100.0
Mean 100.0
Standard Deviation 0.39
% RSD 0.39%

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 2-(5-Ethylnaphthalen-1-yl)acetic acid, future research is anticipated to move beyond traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste. Novel approaches are likely to focus on catalysis and process intensification.

One promising avenue is the use of transition-metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed carboxylation of a suitable 5-ethyl-1-(halomethyl)naphthalene precursor could offer a direct and atom-economical route to the desired acetic acid. Another innovative approach could involve the direct C-H activation of 1-ethylnaphthalene, followed by functionalization with an acetic acid moiety. This strategy would eliminate the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing waste.

Sustainable synthesis also emphasizes the use of renewable feedstocks and greener reaction media. Research into utilizing bio-based starting materials for the synthesis of the naphthalene (B1677914) core is a potential long-term goal. Furthermore, the replacement of conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or deep eutectic solvents is a key area of development. wjarr.comresearchgate.net

Synthetic StrategyPotential AdvantagesKey Research Focus
Palladium-Catalyzed CarboxylationHigh efficiency, atom economyCatalyst design, optimization of reaction conditions
C-H Activation/FunctionalizationReduced synthetic steps, less wasteDevelopment of selective catalysts, understanding reaction mechanisms
Use of Bio-based FeedstocksIncreased sustainability, reduced reliance on fossil fuelsBiocatalytic routes, conversion of biomass to aromatic platforms
Green SolventsReduced environmental impact, improved safetySolvent screening, process development in alternative media

Integration of Advanced Computational Chemistry with Experimental Synthesis

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound, the integration of computational methods with experimental work is expected to accelerate research and development.

Density Functional Theory (DFT) is a powerful method for calculating the electronic structure of molecules. researchgate.net DFT calculations can be employed to predict the geometric parameters, vibrational frequencies, and spectroscopic properties of this compound. researchgate.net This information can aid in the characterization of the synthesized compound and its derivatives. Furthermore, computational studies can provide insights into the reaction mechanisms of novel synthetic routes, helping to optimize reaction conditions and improve yields.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution or within a polymer matrix. mdpi.com This can be particularly valuable for predicting its properties in material science applications. For instance, MD simulations could help in understanding how the ethyl group and the acetic acid moiety influence the intermolecular interactions and, consequently, the bulk properties of materials incorporating this molecule.

Computational MethodApplication for this compoundExpected Outcomes
Density Functional Theory (DFT)Prediction of molecular structure, spectroscopic properties, and reactivityGuidance for synthesis and characterization, mechanistic insights
Molecular Dynamics (MD)Simulation of behavior in different media, study of intermolecular interactionsPrediction of material properties, understanding of structure-property relationships
Quantitative Structure-Activity Relationship (QSAR)Modeling the relationship between molecular structure and biological or material propertiesDesign of new derivatives with enhanced properties

Exploration of Structure-Property Relationships for Material Science Applications

Naphthalene-based compounds are known for their interesting photophysical and electronic properties, making them attractive building blocks for advanced materials. The specific substitution pattern of this compound, with an ethyl group at the 5-position and an acetic acid group at the 1-position, is expected to confer unique properties that could be exploited in material science.

The naphthalene core provides a rigid and planar aromatic system that can facilitate π-π stacking interactions, which are crucial for charge transport in organic electronic devices. The ethyl group can influence the solubility and processing characteristics of the molecule, while the carboxylic acid group offers a versatile handle for further functionalization or for anchoring the molecule to surfaces.

Potential applications in material science could include:

Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives are often used as host materials or as components of emissive layers in OLEDs. The specific electronic properties of this compound could be tuned to achieve desired emission colors and efficiencies.

Organic Field-Effect Transistors (OFETs): The ability of the naphthalene core to promote ordered molecular packing could lead to materials with good charge carrier mobility, a key requirement for OFETs.

Sensors: The carboxylic acid group could be used to functionalize surfaces for the development of chemical sensors, where the interaction of the naphthalene moiety with analytes could lead to a detectable optical or electronic signal.

Understanding the precise relationship between the molecular structure of this compound and its macroscopic material properties will be a key area of future research. nih.gov

New Analytical Approaches for Trace Detection and Isomer Differentiation

The development of sensitive and selective analytical methods is crucial for the detection and quantification of chemical compounds in various matrices. For this compound, future research in analytical chemistry will likely focus on trace detection and the differentiation of its isomers.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a powerful technique for the separation and detection of organic molecules. mhlw.go.jp The development of specific LC-MS/MS methods for this compound would enable its quantification at very low concentrations. This is particularly important for environmental monitoring or for studying its behavior in biological systems.

The differentiation of isomers is another important analytical challenge. Naphthaleneacetic acid has several positional isomers, and their separation and identification can be difficult. Advanced chromatographic techniques, such as chiral chromatography if the molecule or its derivatives are chiral, or the use of high-resolution mass spectrometry, could be employed to distinguish between different isomers. Capillary electrophoresis (CE) is another technique that could offer high-resolution separation of closely related compounds.

Analytical TechniqueApplicationAdvantages
LC-MS/MSTrace detection and quantificationHigh sensitivity and selectivity
High-Resolution Mass SpectrometryIsomer differentiationAccurate mass measurement for unambiguous identification
Capillary Electrophoresis (CE)Separation of isomersHigh separation efficiency, low sample consumption

Investigation of Green Chemistry Principles in Synthesis and Derivatization

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjarr.comresearchgate.net The application of these principles to the synthesis and derivatization of this compound is a critical aspect of its future development.

The 12 principles of green chemistry can be systematically applied to the entire lifecycle of the compound. Some key considerations include:

Prevention: Designing synthetic routes that minimize waste generation. wjarr.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity to human health and the environment. greenchemistry-toolkit.org

Safer Solvents and Auxiliaries: Making the use of auxiliary substances unnecessary wherever possible and innocuous when used. skpharmteco.com

Design for Energy Efficiency: Conducting synthetic methods at ambient temperature and pressure whenever possible. nih.gov

Use of Renewable Feedstocks: Utilizing raw materials and feedstocks that are renewable rather than depleting.

For example, exploring enzymatic or biocatalytic methods for the synthesis of this compound could offer a greener alternative to traditional chemical synthesis. nih.gov Additionally, the use of solvent-free reaction conditions or mechanochemistry could significantly reduce the environmental impact of its production. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for 2-(5-Ethylnaphthalen-1-yl)acetic acid, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves modified Mannich reactions or regioselective bromination. For example, hydroxynaphthyl-substituted glycine derivatives can be prepared via a Mannich-like approach using hydantoin intermediates and alkaline hydrolysis . Bromination of arylacetic acids (e.g., 4-methoxyphenylacetic acid) in acetic acid with Br₂ provides regioselective substitution, critical for introducing the ethylnaphthyl moiety . Key factors include:
  • Catalysts : Triethylamine for Boc protection .
  • Solvent Systems : THF for intermediate stabilization, ethanol for reflux conditions .
  • Temperature : Room temperature for mild reactions vs. reflux for hydrolysis .

Q. Which analytical techniques are optimal for characterizing purity and structural conformation?

  • Methodological Answer :
  • Chromatography : Use Purospher STAR HPLC/UHPLC columns with 0.16M acetate buffers for high-resolution separation of aromatic derivatives .
  • Spectroscopy :
  • NMR : Assign naphthyl proton environments (e.g., δ 7.2–8.5 ppm for aromatic protons) and ethyl group integration .
  • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 228.1) and detect impurities via fragmentation patterns .
  • X-ray Crystallography : Validate stereochemistry using SHELX for refinement and ORTEP for visualizing anisotropic displacement ellipsoids .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reaction pathways?

  • Methodological Answer :
  • Functional Selection : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy for thermochemical properties like atomization energies (±2.4 kcal/mol error) .
  • Basis Sets : Use 6-31G(d,p) for geometry optimization and frequency calculations.
  • Applications :
  • Calculate HOMO-LUMO gaps to assess reactivity toward electrophiles/nucleophiles.
  • Simulate IR spectra to resolve experimental vs. computational vibrational mode discrepancies .

Q. What strategies resolve contradictions in crystallographic data between software packages?

  • Methodological Answer :
  • Cross-Validation : Compare SHELXL (for small-molecule refinement) and WinGX (for geometry analysis) outputs. SHELXL’s robust least-squares algorithms reduce residual density errors, while WinGX provides packing diagram visualizations .
  • Hydrogen Bonding Motifs : Use graph-set analysis (e.g., R₂²(8) motifs) to validate dimeric structures and intermolecular interactions .
  • Discrepancy Sources : Check for twinning (via Hooft y parameters) or incorrect space group assignments .

Q. How to address discrepancies between experimental and computational spectroscopic data?

  • Methodological Answer :
  • Error Sources :
  • Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT to match experimental NMR/UV-Vis .
  • Tautomerism : Use variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol shifts) .
  • Statistical Validation : Apply t-tests or ANOVA to assess significance of deviations (e.g., >3σ requires protocol revision) .

Methodological Reporting Guidelines

Q. How should researchers document synthetic and analytical protocols for reproducibility?

  • Methodological Answer :
  • Synthesis : Report exact molar ratios, reaction times, and purification steps (e.g., column chromatography with silica gel 60) .
  • Data Presentation :
  • Tables : Include retention times (HPLC), Rₓ values (TLC), and crystallographic parameters (e.g., R₁ > 5% flagged) .
  • Figures : Annotate NMR spectra with integration values and MS with isotopic patterns .
  • Ethical Compliance : Exclude non-FDA-approved applications and adhere to safety protocols (e.g., glove inspections, fume hood use) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.